2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring, a hydrazinylidene group, and a diazenylphenol moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Hydrazinylidene Group Introduction: The hydrazinylidene group is introduced by reacting the benzothiazole derivative with hydrazine hydrate under reflux conditions.
Diazenylphenol Formation: The final step involves the coupling of the hydrazinylidene intermediate with 2,4-dichlorophenyl diazonium salt in an alkaline medium to form the diazenylphenol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and hydrazinylidene groups.
Reduction: Reduction reactions can target the diazenyl and benzothiazole rings, leading to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its potential fluorescence properties.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, and it may be investigated for its therapeutic effects in various diseases.
Industry
Dye and Pigment Production: The compound’s diazenyl group makes it suitable for use in the synthesis of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-Acetyl-L-tryptophan
- 2-Ethyl-2-methylsuccinic acid
Uniqueness
The uniqueness of this compound lies in its combination of benzothiazole, hydrazinylidene, and diazenylphenol moieties, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C20H13Cl2N5OS |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[(2,4-dichlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H13Cl2N5OS/c21-13-5-7-16(15(22)10-13)26-25-14-6-8-18(28)12(9-14)11-23-27-20-24-17-3-1-2-4-19(17)29-20/h1-11,28H,(H,24,27)/b23-11+,26-25? |
InChI Key |
OMUUILJZYRYNHW-JUWQRPIRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)N=NC4=C(C=C(C=C4)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)N=NC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.